molecular formula C22H28N2O3 B11505002 1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B11505002
M. Wt: 368.5 g/mol
InChI Key: HBCONAPDTOOBFK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(tricyclo[3311~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tricyclodecylmethyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione typically involves multiple steps:

  • Synthetic Routes

      Step 1: The preparation begins with the synthesis of the pyrrolidine-2,5-dione core. This can be achieved through a cyclization reaction involving appropriate precursors.

      Step 2: The tricyclodecylmethyl group is introduced via a nucleophilic substitution reaction.

      Step 3: The final step involves the attachment of the 4-methoxyphenyl group through a coupling reaction.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperatures, often requiring the use of inert atmospheres to prevent unwanted side reactions.
    • Catalysts and solvents are chosen based on their ability to facilitate the desired transformations while minimizing side products.
  • Industrial Production Methods

    • Industrial production may involve optimization of the synthetic route to improve yield and reduce costs.
    • Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions:

  • Oxidation

    • The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction

    • Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
  • Substitution

    • Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.
  • Common Reagents and Conditions

    • Reagents such as lithium aluminum hydride (for reduction) and sodium hydride (for deprotonation) are commonly used.
    • Reactions are typically conducted in solvents like dichloromethane or tetrahydrofuran under controlled temperatures.
  • Major Products

    • The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a biochemical probe to study cellular processes.
    • Used in the development of new diagnostic tools.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
    • Studied as a candidate for drug development targeting specific molecular pathways.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may bind to enzymes or receptors, modulating their activity.
    • It can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
  • Pathways Involved

    • The compound may influence pathways related to inflammation, pain, and cellular metabolism.
    • It can modulate the activity of transcription factors and other regulatory proteins.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds:

  • Similar Compounds

      1-(4-Methoxyphenyl)-3-aminopyrrolidine-2,5-dione: Lacks the tricyclodecylmethyl group, resulting in different chemical properties and biological activities.

      1-(4-Hydroxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione: Contains a hydroxy group instead of a methoxy group, leading to variations in reactivity and solubility.

  • Uniqueness

    • The presence of the tricyclodecylmethyl group in this compound imparts unique steric and electronic properties.
    • These properties can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

3-(1-adamantylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H28N2O3/c1-27-18-4-2-17(3-5-18)24-20(25)9-19(21(24)26)23-13-22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,14-16,19,23H,6-13H2,1H3

InChI Key

HBCONAPDTOOBFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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